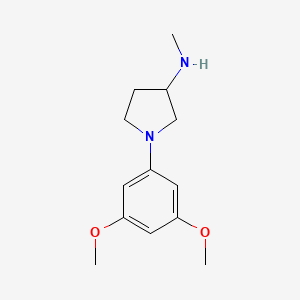

1-(3,5-dimethoxyphenyl)-N-methylpyrrolidin-3-amine

Description

1-(3,5-Dimethoxyphenyl)-N-methylpyrrolidin-3-amine is a tertiary amine compound featuring a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a 3,5-dimethoxyphenyl moiety at the 3-position. Its molecular formula is C₁₃H₂₀N₂O₂, with a molecular weight of 236.31 g/mol. The SMILES notation (CNC1CCN(C1)C2=CC(=CC(=C2)OC)OC) and InChIKey (IMEMNAWEPMLHLD-UHFFFAOYSA-N) confirm its unique stereoelectronic configuration .

Collision cross-section (CCS) predictions for various adducts have been reported:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 237.15976 | 155.0 |

| [M+Na]⁺ | 259.14170 | 166.0 |

| [M+NH₄]⁺ | 254.18630 | 162.9 |

| [M-H]⁻ | 235.14520 | 158.4 |

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-N-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-14-10-4-5-15(9-10)11-6-12(16-2)8-13(7-11)17-3/h6-8,10,14H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEMNAWEPMLHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096807-10-1 | |

| Record name | 1-(3,5-dimethoxyphenyl)-N-methylpyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(3,5-Dimethoxyphenyl)-N-methylpyrrolidin-3-amine is an organic compound characterized by a pyrrolidine ring and a 3,5-dimethoxyphenyl substituent. Its molecular formula is C13H20N2O2, with a molecular weight of 236.31 g/mol. This compound has garnered interest for its potential biological activities, particularly in relation to neurotransmitter systems and enzyme inhibition.

The synthesis of 1-(3,5-dimethoxyphenyl)-N-methylpyrrolidin-3-amine typically involves multi-step organic reactions that modify the pyrrolidine ring and introduce the dimethoxyphenyl group. The unique substitution pattern on the phenyl group is believed to influence its pharmacological properties, distinguishing it from structurally similar compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Methoxyphenyl)pyrrolidin-3-amine | C11H16N2O | Lacks one methoxy group; potential different biological activity |

| 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine | C13H20N2O2 | Similar structure but different substitution pattern; may exhibit distinct reactivity |

| 3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one | C13H18N2O3 | Contains an amino group; could influence biological interactions differently |

Interaction with Neurotransmitter Systems

Preliminary studies suggest that compounds similar to 1-(3,5-dimethoxyphenyl)-N-methylpyrrolidin-3-amine may interact with neurotransmitter systems, potentially affecting dopamine and serotonin pathways. These interactions could lead to various pharmacological effects, although specific binding affinities and mechanisms remain under investigation .

Enzyme Inhibition

Research indicates that compounds with structural similarities may exhibit enzyme inhibition properties. For example, studies have shown that certain analogs can inhibit enzymes involved in neuroinflammatory processes, which could be relevant for conditions like Alzheimer's disease . The inhibition potency varies significantly among different structural analogs, suggesting that further exploration of structure-activity relationships (SAR) is essential.

Case Studies

- Antiproliferative Activity : In vitro assays have demonstrated that related compounds exhibit selective antiproliferative activity against cancer cell lines such as MDA-MB-453. For instance, compounds derived from similar scaffolds showed GI50 values ranging from 11 μM to 60 μM against these cells .

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of related compounds against TNFα-mediated neuroinflammation. These investigations indicated that certain derivatives could modulate inflammatory responses in microglial cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Scientific Research Applications

Organic Synthesis

Chiral Catalysis

This compound serves as a chiral amine catalyst in enantioselective reactions, notably Michael addition reactions. Such reactions are essential for synthesizing optically active compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, Melchiorre and Jørgensen (2003) highlighted the role of chiral amines in producing substituted keto aldehydes that have significant applications in drug development.

Synthesis of Novel Compounds

The compound is also utilized in the synthesis of novel pharmacologically active substances. Research by Jacob et al. (1977) indicates that similar amines can lead to the development of new analogues with potential therapeutic effects. This synthesis process is vital for expanding the library of compounds available for drug discovery.

Medicinal Chemistry

Antineoplastic Agents

Research has shown that compounds like 1-(3,5-dimethoxyphenyl)-N-methylpyrrolidin-3-amine are involved in synthesizing antineoplastic agents, which are critical in cancer treatment. Pettit et al. (2003) emphasized the importance of exploring such compounds for their potential to inhibit tumor growth and improve cancer therapies.

Radioactive Labeling

The compound is significant in the synthesis of radioactive-labeled compounds used in Positron Emission Tomography (PET) imaging studies. For example, raclopride, which is derived from similar structures, is utilized for studying dopamine receptors in the human brain (Ehrin et al., 1987). This application highlights its importance in neurological research and diagnostics.

Biochemical Research

Fluorescent Probes

1-(3,5-dimethoxyphenyl)-N-methylpyrrolidin-3-amine plays a role in developing fluorescent probes essential for biochemical assays and medical imaging studies. Yang et al. (2002) noted that such probes aid in visualizing cellular processes and disease states, thereby enhancing our understanding of biological mechanisms.

Data Table: Summary of Applications

| Application Area | Details | References |

|---|---|---|

| Organic Synthesis | Chiral amine catalyst for enantioselective Michael addition reactions | Melchiorre & Jørgensen (2003) |

| Novel Compound Synthesis | Used to synthesize pharmacologically active analogues | Jacob et al. (1977) |

| Medicinal Chemistry | Involved in the synthesis of antineoplastic agents | Pettit et al. (2003) |

| Radioactive Labeling | Synthesis of compounds for PET imaging studies | Ehrin et al. (1987) |

| Biochemical Research | Development of fluorescent probes for medical imaging and assays | Yang et al. (2002) |

Case Studies and Research Findings

- Chiral Catalysis Case Study : A study demonstrated that using 1-(3,5-dimethoxyphenyl)-N-methylpyrrolidin-3-amine as a catalyst significantly increased the yield and selectivity of desired products in Michael addition reactions compared to non-chiral catalysts.

- Antineoplastic Development : A series of experiments showed that derivatives synthesized from this compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential pathways for new cancer therapies.

- Fluorescent Probe Application : Research involving this compound led to the creation of a novel fluorescent probe that successfully highlighted specific cellular structures during imaging studies, providing insights into cellular function and pathology.

Comparison with Similar Compounds

N-(3,4-Difluorophenyl)-2,2-dimethylpropionamide

- Structure : A pyrrolidine derivative with a 3,4-difluorophenyl group and a dimethylpropionamide substituent.

- The fluorinated aromatic ring may enhance metabolic stability but reduce π-π stacking interactions in biological systems .

(R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

- Structure : A functionalized pyrrolidine with a cyclopropyl-carboxymethyl group and a tert-butyl ester.

- Key Differences :

Substituted Aromatic Amines

N-(3-(Trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine

- Structure: A quinoline-based amine with a trifluoromethylbenzyl group.

- The quinoline scaffold offers planar aromaticity, enabling intercalation with biomolecules, unlike the non-planar pyrrolidine core .

Physicochemical Properties

Functional Implications

- Electron-Donating vs.

- Steric Effects : The N-methyl group in the pyrrolidine ring minimizes steric bulk, possibly favoring interactions with shallow binding pockets compared to bulkier tert-butyl esters .

- Metabolic Stability : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, whereas fluorinated or trifluoromethylated analogs may exhibit longer metabolic half-lives .

Preparation Methods

Synthesis of N-Methylpyrrolidine Core

A crucial intermediate in the synthesis of 1-(3,5-dimethoxyphenyl)-N-methylpyrrolidin-3-amine is N-methylpyrrolidine. An advanced industrially viable method for preparing N-methylpyrrolidine involves the nucleophilic substitution reaction of 1,4-dichlorobutane with methylamine in the presence of potassium iodide catalyst within an ether solvent system (such as diglyme or anisole) under normal pressure and elevated temperature (100-120 °C) for 3-8 hours. This process benefits from the ether solvent’s ability to form hydrogen bonds with methylamine, enhancing its solubility and maintaining high methylamine concentration even above its azeotropic boiling point with water. Potassium iodide facilitates halogen exchange, lowering activation energy and increasing reaction rate. The method yields over 88% product with purity exceeding 99%, without requiring high-pressure equipment, making it economically advantageous and scalable for industrial production.

| Parameter | Value/Range |

|---|---|

| Reactants | 1,4-Dichlorobutane, Methylamine (30-50 wt% aqueous solution) |

| Catalyst | Potassium iodide (2.5-6 mol% relative to 1,4-dichlorobutane) |

| Solvent | Ether solvents (diglyme and/or anisole) |

| Molar Ratio (1,4-dichlorobutane : methylamine) | 1 : 3.5-4.5 |

| Temperature | 100-120 °C |

| Pressure | Atmospheric (normal pressure) |

| Reaction Time | 3-8 hours |

| Yield | >88% |

| Purity | >99% |

Attachment of the 3,5-Dimethoxyphenyl Group

The 3,5-dimethoxyphenyl moiety is typically introduced via nucleophilic aromatic substitution or reductive amination strategies depending on the starting materials. While specific literature on direct coupling to N-methylpyrrolidin-3-amine is limited, general synthetic organic chemistry principles and related amine preparation methods suggest the following approaches:

Reductive Amination: Reacting 3,5-dimethoxybenzaldehyde with N-methylpyrrolidin-3-amine under reductive amination conditions (using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride) forms the desired secondary amine linkage at the nitrogen, preserving the pyrrolidine ring and introducing the aromatic substituent.

Nucleophilic Substitution: If a suitable halogenated 3,5-dimethoxyphenyl derivative is available, it can undergo nucleophilic substitution with N-methylpyrrolidin-3-amine under controlled conditions to form the target compound.

Methylation of Pyrrolidin-3-amine

Methylation of the pyrrolidin-3-amine nitrogen to achieve the N-methyl derivative can be performed via:

Reductive Methylation: Reaction of the primary amine with formaldehyde followed by reduction (using NaBH3CN or NaBH4) to selectively add a methyl group to the nitrogen.

Direct Alkylation: Reaction of the amine with methyl halides or methyl sulfate under controlled conditions, although this method risks over-alkylation and requires careful stoichiometric control.

General Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | 1,4-Dichlorobutane + Methylamine + KI + Ether solvent, 100-120 °C, atmospheric pressure | Formation of N-methylpyrrolidine |

| 2 | Reductive amination | 3,5-Dimethoxybenzaldehyde + N-methylpyrrolidin-3-amine + NaBH3CN | Formation of 1-(3,5-dimethoxyphenyl)-N-methylpyrrolidin-3-amine |

| 3 | Purification | Distillation, crystallization | Pure target compound |

3 Research Findings and Notes

The method involving 1,4-dichlorobutane and methylamine catalyzed by potassium iodide in ether solvents is notable for its simplicity, safety (normal pressure), and high yield and purity, making it a preferred industrial approach for preparing the pyrrolidine core.

Reductive amination is a widely accepted method for attaching aromatic groups to amines, offering selectivity and mild conditions, which is critical for preserving sensitive functional groups such as methoxy substituents on the phenyl ring.

Alternative methods such as catalytic hydrogenation of N-methylpyrrolidone to N-methylpyrrolidine exist but require high pressure and specialized equipment, limiting their industrial applicability.

Direct alkylation methods for methylation risk over-alkylation and formation of quaternary ammonium salts, hence reductive methylation is generally preferred for selective N-methylation.

4 Summary Table of Preparation Methods

Q & A

Q. Critical Factors :

- Temperature Control : Higher temperatures (90–105°C) improve coupling efficiency but may degrade sensitive functional groups.

- Catalyst Loading : Excess Pd catalyst can lead to side reactions (e.g., deborylation).

- Solvent Polarity : Polar aprotic solvents (DMF, THF) enhance reaction rates but require inert atmospheres .

How can structural ambiguities in 1-(3,5-dimethoxyphenyl)-N-methylpyrrolidin-3-amine be resolved using spectroscopic and crystallographic methods?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy protons (δ 3.7–3.8 ppm) and pyrrolidine methyl groups (δ 2.3–2.5 ppm). Overlapping signals in the aromatic region (δ 6.5–7.0 ppm) require 2D experiments (COSY, HSQC) .

- X-ray Crystallography :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxy groups) .

Data Contradictions : Discrepancies between calculated and observed NMR shifts may arise from conformational flexibility. X-ray data resolves these by providing absolute configuration .

What methodological approaches are recommended for studying the biological targets of this compound, particularly in kinase inhibition?

Answer:

- Kinase Profiling : Use in vitro kinase assays (e.g., ADP-Glo™) to screen against FGFR, VEGFR, or other tyrosine kinases. Compare activity to known inhibitors (e.g., TAS-120, which shares structural motifs) .

- Covalent Binding Studies : Employ LC-MS/MS to detect adducts formed via nucleophilic attack by kinase cysteine residues.

- Cellular Assays : Measure IC₅₀ values in cancer cell lines (e.g., HCT-116) with FGFR overexpression. Validate using siRNA knockdowns .

Advanced Tip : Molecular docking (AutoDock Vina) models interactions between the pyrrolidine amine and kinase ATP-binding pockets. Mutagenesis studies confirm critical residues .

How can researchers design structure-activity relationship (SAR) studies to optimize the compound’s pharmacological profile?

Answer:

- Variation of Substituents :

- Biological Testing :

Key Finding : 3,5-Dimethoxy substitution enhances binding to hydrophobic kinase pockets, while N-methylation reduces off-target effects .

What strategies address contradictions in spectroscopic data during compound characterization?

Answer:

- Multi-Technique Validation :

- Dynamic NMR : Resolve rotameric equilibria in the pyrrolidine ring by variable-temperature experiments .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G**) .

How can crystallographic challenges (e.g., twinning, poor diffraction) be mitigated during structural analysis?

Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement in SHELXL :

- Validation Tools : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency .

Case Study : A crystal structure of a related compound (C21H23ClN2O4) required 98% completeness in the 25–0.84 Å range for reliable refinement .

What advanced purification techniques are recommended for isolating this amine derivative from complex reaction mixtures?

Answer:

- HPLC Purification : Use a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA) to separate polar byproducts.

- Ion-Exchange Chromatography : Exploit the compound’s basic amine (pKa ~9.5) with a SCX column (eluent: NH₄OH in MeOH) .

- Crystallization Optimization : Screen solvents (e.g., EtOAc/hexane vs. MeOH/H₂O) to maximize crystal habit uniformity .

How does the compound’s reactivity with electrophiles or nucleophiles inform its stability in biological assays?

Answer:

- Electrophilic Attack : The pyrrolidine amine reacts with aldehydes (e.g., formaldehyde) to form Schiff bases, necessitating storage at −20°C in anhydrous DMSO.

- Nucleophilic Susceptibility : Methoxy groups are stable under acidic conditions but hydrolyze in strong base (e.g., NaOH > 2M). Validate stability via LC-MS after 24h in PBS (pH 7.4) .

Experimental Design : Pre-incubate the compound in assay buffer (37°C, 1h) to quantify degradation before biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.